cis-2Phenyl-1-pyrrolidinocyclohexane
Description
cis-2-Phenyl-1-pyrrolidinocyclohexane is a cyclohexane derivative featuring a phenyl group at the 2-position and a pyrrolidine ring (a five-membered secondary amine) at the 1-position. The stereochemistry of the substituents in the cis configuration ensures that both groups occupy the same face of the cyclohexane ring, influencing its spatial arrangement and physicochemical properties.
Properties
Molecular Formula |
C16H23N |
|---|---|
Molecular Weight |
229.36 g/mol |
IUPAC Name |
1-[(1R,2R)-2-phenylcyclohexyl]pyrrolidine |
InChI |
InChI=1S/C16H23N/c1-2-8-14(9-3-1)15-10-4-5-11-16(15)17-12-6-7-13-17/h1-3,8-9,15-16H,4-7,10-13H2/t15-,16-/m1/s1 |
InChI Key |
OVCOUMFDWWOSLZ-HZPDHXFCSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C2=CC=CC=C2)N3CCCC3 |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)N3CCCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares cis-2-phenyl-1-pyrrolidinocyclohexane with structurally related compounds, emphasizing molecular features, solubility, and functional roles.
Structural and Functional Group Analysis
Critical Micelle Concentration (CMC) Considerations
The target compound’s secondary amine may act as a cationic surfactant under protonated conditions, but its CMC remains uncharacterized. Structural analogs with hydrophobic-aromatic groups typically show lower CMC values due to enhanced aggregation propensity .
Table 2: CMC Data for Surfactant Analogs
| Compound | Method | CMC (mM) | Reference |
|---|---|---|---|
| BAC-C12 (QAC) | Spectrofluorometry | 8.3 | |
| BAC-C12 (QAC) | Tensiometry | 8.0 | |
| Alkyltrimethylammonium | Literature | 0.4–8.5 |
Stereochemical and Pharmacological Implications
- Stereochemistry: The cis configuration in cyclohexane derivatives is critical for biological activity. For example, cis-1-(4-hydroxycyclohexyl)-pyrrolidin-2-one may exhibit distinct binding affinities compared to its trans isomer, a phenomenon likely applicable to the target compound .
- Biological Activity: Pyrrolidine-containing compounds often target central nervous system (CNS) receptors or enzymes. The phenyl group in cis-2-phenyl-1-pyrrolidinocyclohexane could enhance blood-brain barrier permeability, though specific activity data are unavailable .
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